Glutarylcarnitine is a biochemical compound classified as an acylcarnitine, specifically the glutaric acid ester of carnitine. Its molecular formula is , and it has a molecular weight of approximately 275.30 g/mol . This compound plays a crucial role in the metabolism of fatty acids and certain amino acids, facilitating the transport of acyl groups into mitochondria for energy production through beta-oxidation . Glutarylcarnitine is particularly significant in the context of metabolic disorders, such as glutaric acidemia type I, where it accumulates due to enzyme deficiencies affecting the degradation of specific amino acids like lysine and tryptophan .
Glutarylcarnitine's primary function is not well-understood. However, its role as a metabolite in glutamate metabolism and its potential association with specific metabolic disorders suggest it might play a part in cellular energy production or amino acid breakdown regulation [, ]. Further research is needed to elucidate its specific mechanism of action.
O-glutaroyl-L-carnitine (also known as glutarylcarnitine) is a naturally occurring metabolite found within the human body []. Scientific research into O-glutaroyl-L-carnitine primarily focuses on its role as a biomarker.
One key area of research explores the potential of O-glutaroyl-L-carnitine as a biomarker for inborn errors of metabolism, particularly those involving glutaric aciduria. In these conditions, the body struggles to properly break down the amino acid L-glutamate, leading to elevated levels of glutaric acid and its derivatives, including O-glutaroyl-L-carnitine. By measuring O-glutaroyl-L-carnitine levels in blood or urine, researchers can potentially identify individuals with these disorders early, allowing for prompt diagnosis and treatment [].
While the current focus is on its role as a biomarker, some studies have explored other potential applications for O-glutaroyl-L-carnitine. These include investigations into its involvement in cellular energy metabolism and its possible use in therapeutic interventions for certain conditions. However, more research is necessary to fully understand these potential applications [].
Biologically, glutarylcarnitine is integral to cellular energy metabolism. It assists in transporting acyl groups from the cytoplasm into mitochondria, where they are oxidized to produce adenosine triphosphate (ATP) . The compound's presence in various tissues and biofluids indicates its systemic role in energy homeostasis. In conditions like glutaric acidemia type I, elevated levels of glutarylcarnitine correlate with impaired fatty acid metabolism and subsequent neurological complications due to toxic metabolite accumulation .
Glutarylcarnitine can be synthesized through several methods:
These synthesis methods are crucial for both research applications and potential therapeutic formulations.
Glutarylcarnitine has diverse applications:
Glutarylcarnitine belongs to a broader class of acylcarnitines, which includes various compounds with distinct acyl groups. Here are some similar compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Acetylcarnitine | Involved in short-chain fatty acid metabolism | |
Propionylcarnitine | Plays a role in propionate metabolism | |
Butyrylcarnitine | Important for butyric acid metabolism | |
Ethylmalonylcarnitine | Involved in ethylmalonic acid metabolism | |
Methylsuccinylcarnitine | Related to methylmalonic acid metabolism |
What sets glutarylcarnitine apart from these compounds is its specific involvement in the degradation pathways of lysine and tryptophan, particularly under pathological conditions like glutaric acidemia type I. Its accumulation serves as both a metabolic marker and a potential contributor to neurotoxicity due to impaired energy metabolism . Furthermore, glutarylcarnitine's unique structural characteristics allow it to participate specifically in reactions that other acylcarnitines do not engage in.
Glutarylcarnitine exhibits the molecular formula C12H21NO6 with a precisely determined molecular weight of 275.30 grams per mole [1] [2] [3]. The compound demonstrates a monoisotopic mass of 275.136887 atomic mass units, as confirmed through high-resolution mass spectrometry analysis [1]. Chemical databases consistently report the average molecular mass as 275.301 grams per mole, with variations attributable to isotopic distribution patterns within the molecular structure [1].
The molecular composition encompasses twelve carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and six oxygen atoms, reflecting the complex esterified structure characteristic of acylcarnitine derivatives [2] [3]. Analytical determinations using tandem mass spectrometry have validated these molecular parameters across multiple independent research studies [6] [8].
Table 1: Fundamental Molecular Properties of Glutarylcarnitine
Property | Value | Reference Method |
---|---|---|
Molecular Formula | C12H21NO6 | Mass Spectrometry [1] |
Molecular Weight | 275.30 g/mol | Computational Analysis [2] |
Monoisotopic Mass | 275.136887 u | High-Resolution MS [1] |
Chemical Abstracts Service Number | 102636-82-8 | Registry Database [1] |
The structural architecture of glutarylcarnitine features a carnitine backbone esterified with glutaric acid through a specific hydroxyl group position [1] [5]. The molecule possesses a defined stereochemical configuration designated as (3R)-3-[(4-carboxybutanoyl)oxy]-4-(trimethylazaniumyl)butanoate, indicating the presence of a single chiral center [1] [10].
The stereochemistry centers around the R-configuration at the third carbon position within the carnitine moiety, consistent with the natural L-carnitine stereoisomer found in biological systems [5] [10]. This specific spatial arrangement influences the compound's biological activity and enzymatic recognition patterns within cellular metabolic pathways [23].
The quaternary ammonium group maintains a permanent positive charge through the trimethylamine moiety, while the carboxylate groups exist in ionized states under physiological pH conditions [1] [5]. The glutaroyl chain extends from the carnitine backbone through an ester linkage, creating a dicarboxylic acid derivative with distinct chemical properties [14].
Table 2: Stereochemical Properties of Glutarylcarnitine
Characteristic | Description | Notation |
---|---|---|
Chiral Centers | One defined stereocenter | (3R) configuration [1] |
Optical Activity | Rotates polarized light | [α]/D -20±2° (c = 1 in H2O) [10] |
Spatial Arrangement | R-configuration at C3 | (3R)-stereoisomer [1] |
Ionic Forms | Zwitterionic at physiological pH | Inner salt structure [1] |
Glutarylcarnitine demonstrates variable solubility characteristics across different solvent systems, reflecting its amphiphilic molecular structure [11] [16]. The compound exhibits excellent water solubility due to its ionic character and hydrogen bonding capabilities [14]. In ethanol, glutarylcarnitine achieves a solubility of 100 milligrams per milliliter (363.24 millimolar concentration) when subjected to ultrasonic treatment [11] [16].
The compound shows limited solubility in dimethyl sulfoxide, requiring both ultrasonic agitation and heating to 60 degrees Celsius to achieve a maximum concentration of 2 milligrams per milliliter (7.26 millimolar) [11] [16]. These solubility parameters directly influence analytical methodologies and sample preparation procedures for biochemical studies [11].
Physical appearance varies depending on the salt form, with the free acid typically presenting as a white to off-white solid material [12] [13]. The lithium salt derivative exhibits similar coloration patterns while maintaining enhanced stability characteristics under standard laboratory conditions [10].
Table 3: Solubility Parameters of Glutarylcarnitine
Solvent System | Solubility | Concentration | Conditions |
---|---|---|---|
Water | Highly soluble | >100 mg/mL | Room temperature [14] |
Ethanol | Moderate solubility | 100 mg/mL (363.24 mM) | Ultrasonic treatment [11] |
Dimethyl Sulfoxide | Limited solubility | 2 mg/mL (7.26 mM) | Heating to 60°C + ultrasonic [11] |
Physiological buffer | Excellent solubility | Variable | pH 7.4 conditions [16] |
The chemical stability of glutarylcarnitine demonstrates strong dependence on storage temperature and environmental conditions [17] [40] [42]. At temperatures of negative eighteen degrees Celsius, the compound maintains structural integrity for extended periods exceeding 330 days without significant degradation [40] [42]. However, storage at room temperature for periods exceeding fourteen days results in progressive hydrolysis to free carnitine and corresponding fatty acid components [40] [42].
The degradation kinetics follow logarithmic decay patterns, with hydrolysis rates influenced by the chain length characteristics of the acyl moiety [40] [42]. Short-chain acylcarnitines, including glutarylcarnitine, exhibit faster hydrolysis rates compared to longer-chain derivatives under identical storage conditions [40] [42].
Chemical reactivity involves susceptibility to esterase-mediated hydrolysis, particularly under physiological conditions where enzymatic systems can cleave the ester bond [17] [31]. The compound demonstrates resistance to oxidative degradation under normal atmospheric conditions but requires protection from moisture and extreme pH environments [12].
Table 4: Stability Parameters of Glutarylcarnitine
Storage Condition | Stability Duration | Degradation Rate | Notes |
---|---|---|---|
-18°C | >330 days | Minimal | Optimal storage [40] |
Room temperature | <14 days | Logarithmic decay | Hydrolysis occurs [40] |
-80°C | 6 months | Negligible | Long-term storage [11] |
-20°C | 1 month | Low | Standard laboratory [11] |
Glutarylcarnitine exists primarily in the L-carnitine-derived form, corresponding to the (3R)-stereoisomer that represents the biologically active configuration [1] [5]. The compound can theoretically exist as DL-glutaryl carnitine, encompassing both R and S stereoisomers, though the L-form predominates in biological systems and commercial preparations [1] [6].
Structural variations include different salt forms, with the chloride and lithium salts being the most commonly encountered derivatives in research applications [4] [10]. These salt variations maintain identical core molecular structures while differing in counterion composition and resulting physical properties [4] [10].
The deuterated analog glutarylcarnitine-d9 serves as an internal standard for analytical procedures, featuring nine deuterium atoms substituted for hydrogen atoms within the trimethylammonium group [13]. This isotopically labeled variant maintains chemical behavior identical to the parent compound while providing mass spectrometric distinction for quantitative analysis [13].
Alternative structural designations include O-glutaroyl-L-carnitine, reflecting the specific esterification pattern, and various systematic nomenclature forms that emphasize different aspects of the molecular architecture [1] [2]. The compound may also exist in different protonation states depending on solution pH, affecting its overall charge distribution and solubility characteristics [1].
Table 5: Isomeric Forms and Structural Variants
Variant | Systematic Name | Key Features | Applications |
---|---|---|---|
L-Glutarylcarnitine | (3R)-3-[(4-carboxybutanoyl)oxy]-4-(trimethylazaniumyl)butanoate | Natural stereoisomer | Biological studies [1] |
DL-Glutarylcarnitine | Racemic mixture | Both R and S forms | Research standards [1] |
Lithium salt | Glutaryl-L-carnitine lithium salt | Enhanced stability | Analytical reference [10] |
Deuterated analog | Glutarylcarnitine-d9 | Isotope-labeled standard | Mass spectrometry [13] |
The biosynthesis of glutarylcarnitine originates from multiple converging metabolic pathways that produce glutaryl-coenzyme A as the primary acyl donor. Lysine degradation represents the predominant pathway contributing to glutaryl-coenzyme A formation through the mitochondrial saccharopine pathway [1] [2] [3]. In this pathway, lysine undergoes sequential enzymatic transformations through α-aminoadipic acid semialdehyde, ultimately producing glutaryl-coenzyme A as a key intermediate [4].
Tryptophan metabolism via the kynurenine pathway constitutes the secondary major source of glutaryl-coenzyme A [5] [2] [3]. The degradation proceeds through eight enzymatic steps, with kynurenine monooxygenase localized on the outer mitochondrial membrane facilitating the conversion process [4]. Hydroxylysine degradation provides an additional, albeit minor, contribution to the glutaryl-coenzyme A pool through the enzymatic action of lysyl hydroxylases and subsequent phosphorylation by hydroxylysine kinase [4].
The carnitine component originates from both dietary sources and endogenous biosynthesis. Carnitine biosynthesis follows a well-characterized four-step pathway beginning with N^ε^-trimethyllysine derived from protein degradation [6] [7] [8]. The pathway involves N^ε^-trimethyllysine hydroxylase, 3-hydroxy-N^ε^-trimethyllysine aldolase, 4-N-trimethylaminobutyraldehyde dehydrogenase, and γ-butyrobetaine hydroxylase [7] [8] [9]. Research demonstrates that dietary γ-butyrobetaine dramatically increases carnitine production, while ε-N-trimethyllysine has moderate effects on synthesis rates [6] [10].
Carnitine acyltransferases represent the enzyme family directly responsible for glutarylcarnitine formation through the transfer of glutaryl groups from glutaryl-coenzyme A to carnitine [11] [12] [13]. Carnitine acetyltransferase serves as the primary enzyme responsible for short-chain acylcarnitine synthesis, including glutarylcarnitine [11] [13] [14]. This enzyme catalyzes the reversible transfer of acyl groups between carnitine and coenzyme A, with substrate specificity extending to various short-chain coenzyme A esters [13] [14].
The enzymatic mechanism involves a ping-pong bi-bi kinetic mechanism where the enzyme alternates between acylated and deacylated forms [12]. Histidine residue 343 functions as the critical catalytic residue, facilitating the transesterification reaction through nucleophilic attack on the thioester bond [12]. The active site demonstrates sophisticated substrate recognition through an intricate hydrogen-bonding network that stabilizes carnitine binding [12].
Carnitine octanoyltransferase contributes to glutarylcarnitine formation in peroxisomal compartments, particularly during medium-chain fatty acid metabolism [15]. This enzyme demonstrates broader substrate specificity compared to carnitine acetyltransferase, accepting acyl groups ranging from octanoyl to glutaryl derivatives [15].
Carnitine acyltransferases orchestrate the bidirectional transfer of acyl groups between coenzyme A and carnitine, serving multiple physiological functions beyond simple metabolite formation [12] [16] [17]. Carnitine palmitoyltransferase I functions as the rate-limiting enzyme for long-chain fatty acid oxidation and demonstrates sensitivity to malonyl-coenzyme A inhibition [16] [18] [19]. Although primarily involved in long-chain fatty acid metabolism, carnitine palmitoyltransferase I can accommodate glutaryl-coenzyme A as an alternative substrate under specific metabolic conditions [20].
Carnitine palmitoyltransferase II operates within the mitochondrial matrix, facilitating the reconversion of acylcarnitines to their respective acyl-coenzyme A derivatives [19] [20]. This enzyme demonstrates broader substrate specificity than carnitine palmitoyltransferase I and lacks sensitivity to malonyl-coenzyme A inhibition [21] [22].
The carnitine shuttle system enables the transport of activated fatty acids across the mitochondrial membrane through the coordinated action of carnitine palmitoyltransferase I, carnitine/acylcarnitine translocase, and carnitine palmitoyltransferase II [16] [20] [23]. This system facilitates glutarylcarnitine transport between mitochondrial compartments, allowing for metabolic flexibility in response to cellular energy demands.
Glutaryl-coenzyme A dehydrogenase represents the key enzyme responsible for glutaryl-coenzyme A degradation through oxidative decarboxylation to crotonyl-coenzyme A and carbon dioxide [5] [24] [25] [26]. This multifunctional enzyme belongs to the acyl-coenzyme A dehydrogenase family and operates as a homotetramer containing flavin adenine dinucleotide as a prosthetic group [5] [25] [27].
The enzymatic mechanism involves substrate binding at the re side of the flavin adenine dinucleotide ring, followed by abstraction of the C2 pro-R proton by glutamate 370 [27] [28]. Hydride transfer from the β-carbon to the N(5) of flavin adenine dinucleotide creates a reduced flavin intermediate [27]. Decarboxylation occurs through carbonyl polarization and stabilization of the transient crotonyl-coenzyme A anion by arginine 94 [27] [29].
Alternative glutaryl-coenzyme A pathways have been identified in bacterial systems, including conversion to L-2-hydroxyglutarate through the action of glutarate hydroxylase [30] [31]. This pathway provides an alternative metabolic route that bypasses traditional dehydrogenase-mediated degradation [30].
The relationship between glutaryl-coenzyme A accumulation and glutarylcarnitine formation demonstrates metabolic compensation mechanisms. When glutaryl-coenzyme A dehydrogenase activity decreases, enhanced carnitine acyltransferase activity promotes glutarylcarnitine formation as a protective mechanism to maintain coenzyme A homeostasis [1] [32] [33].
Renal clearance mechanisms facilitate rapid elimination of glutarylcarnitine from the systemic circulation, preventing accumulation in plasma while maintaining elevated urinary concentrations [33]. This selective clearance pattern suggests either kidney-specific metabolism or preferential renal transport mechanisms [33].
Enzymatic degradation occurs through the reverse action of carnitine acyltransferases, converting glutarylcarnitine back to glutaryl-coenzyme A and free carnitine [36] [37]. This bidirectional process enables metabolic regulation and allows for recovery of both glutaryl moieties and carnitine for alternative metabolic purposes [36].
Spontaneous chemical degradation represents a minor pathway involving non-enzymatic hydrolysis of the ester bond between glutaric acid and carnitine [36]. This process occurs at physiological pH and temperature but contributes minimally to overall glutarylcarnitine turnover [36].
Metabolic compartmentalization influences glutarylcarnitine fate through differential enzyme expression and substrate availability across cellular compartments [38] [4]. Mitochondrial carnitine acyltransferases demonstrate higher activity toward glutarylcarnitine compared to peroxisomal or cytosolic variants, affecting the subcellular distribution of degradation processes [38].
The carnitine recycling pathway enables recovery of carnitine from glutarylcarnitine degradation for subsequent use in fatty acid metabolism or other acylcarnitine formation reactions [39] [40]. Studies demonstrate that carnitine excretion patterns follow predictable kinetics with peak elimination occurring 4-8 hours after administration [39] [40].